![molecular formula C22H27ClN2O4S B2693366 2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921907-78-0](/img/structure/B2693366.png)
2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Detection and Human Exposure Assessment
The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter samples has been explored, highlighting their presence due to industrial and household applications. This study developed a gas chromatography-mass spectrometry (GC-MS) based method to detect various benzenesulfonamide derivates, including those similar to the compound , in environmental samples. The research underscores the significance of monitoring these compounds in air to assess human exposure risks, particularly in areas influenced by local industries. The findings offer insights into environmental health and safety considerations regarding such chemicals (Maceira, Marcé, & Borrull, 2018).
Photodynamic Therapy Applications
In another study, the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated significant potential for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, essential for effective Type II PDT mechanisms, suggesting their use in cancer treatment. The introduction of benzenesulfonamide derivatives into the phthalocyanine structure enhances its photophysical and photochemical properties, making it a promising candidate for developing new PDT agents (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Research into novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives has shown promising in vitro antitumor activities. These compounds, bearing N-(benzoxazol-2-yl) and other moieties, were synthesized and tested for their effectiveness against various cancer cell lines. One compound, in particular, demonstrated remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, showcasing the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition for Therapeutic Applications
A study on unprotected primary sulfonamide groups facilitating ring-forming cascades to create [1,4]oxazepine-based carbonic anhydrase inhibitors presented a novel class of primary sulfonamides. These compounds exhibited potent inhibition against human carbonic anhydrases, which are relevant to various therapeutic areas, including glaucoma, edema, and neurological disorders. This research demonstrates the dual role of the primary sulfonamide functionality in enabling the construction of therapeutic agents (Sapegin et al., 2018).
特性
IUPAC Name |
2-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)11-12-25-18-10-9-16(13-19(18)29-14-22(3,4)21(25)26)24-30(27,28)20-8-6-5-7-17(20)23/h5-10,13,15,24H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOSSTCLVNLXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

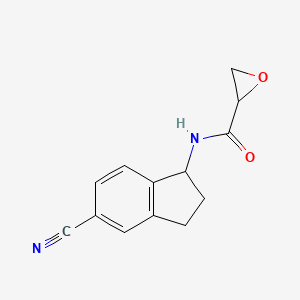
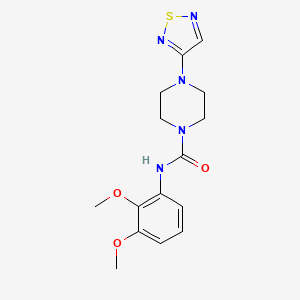

![N-(sec-butyl)-2-{3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2693288.png)
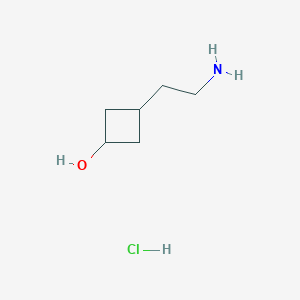

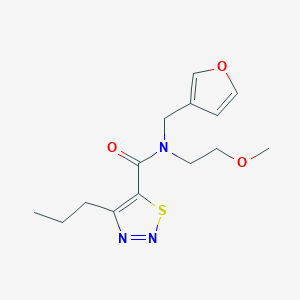
![3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693297.png)
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B2693298.png)
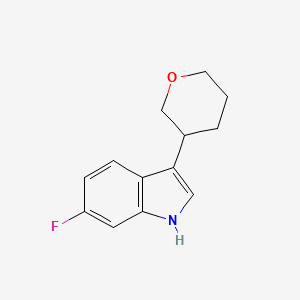
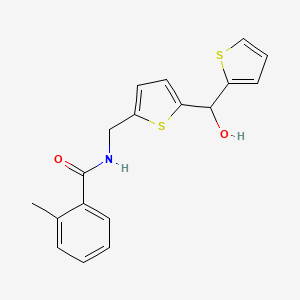
![9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2693302.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2693304.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2693305.png)